Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Overview
Description
Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoyl group substituted with dichloro and morpholinylsulfonyl groups, making it a valuable molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of a benzoyl compound to introduce the dichloro groups.
Esterification: Finally, the esterification of the intermediate with ethyl alcohol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-chloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Uniqueness
Ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is unique due to the presence of both dichloro and morpholinylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c1-2-30-20(26)13-3-5-14(6-4-13)23-19(25)15-11-18(17(22)12-16(15)21)31(27,28)24-7-9-29-10-8-24/h3-6,11-12H,2,7-10H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMFIPESZNHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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